molecular formula C15H13ClN2O2 B11729254 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B11729254
M. Wt: 288.73 g/mol
InChI Key: BALPEUARSWWTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom .

Scientific Research Applications

Chemistry

In chemistry, 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their unique structural features and biological activities make them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
  • 9-(methoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
  • 9-(ethoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Uniqueness

Compared to similar compounds, 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one stands out due to its unique allyloxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-chloro-9-prop-2-enoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C15H13ClN2O2/c1-2-7-20-11-3-4-12-10(8-11)5-6-18-13(12)9-14(16)17-15(18)19/h2-4,8-9H,1,5-7H2

InChI Key

BALPEUARSWWTQV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.